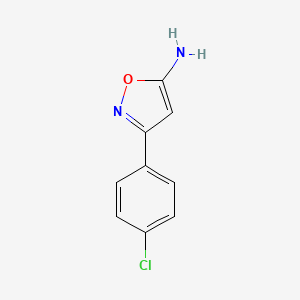

3-(4-Chlorophenyl)isoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQFEURBUJROHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366537 | |

| Record name | 3-(4-chlorophenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33866-48-7 | |

| Record name | 3-(4-chlorophenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-(4-chlorophenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(4-Chlorophenyl)isoxazol-5-amine

Executive Summary: This document provides a comprehensive technical overview of 3-(4-Chlorophenyl)isoxazol-5-amine (CAS No: 33866-48-7), a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the isoxazole scaffold, this compound serves as a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules.[1] This guide, intended for researchers, chemists, and drug development professionals, delves into the core physicochemical properties, validated synthetic methodologies, spectroscopic profile, chemical reactivity, and applications of this compound. We will explore the mechanistic rationale behind its synthesis and the strategic importance of its functional groups for further derivatization, grounding all claims in authoritative references.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in drug discovery.[2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone in the design of novel therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6][7]

Within this important class, this compound emerges as a particularly valuable intermediate. The molecule is strategically functionalized with:

-

A 3-(4-chlorophenyl) group , which can modulate lipophilicity and engage in hydrophobic or halogen-bonding interactions with biological targets.

-

A 5-amino group , which acts as a key synthetic handle for extensive derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazol-5-amine | [8] |

| Synonyms | 5-Amino-3-(4-chlorophenyl)isoxazole | [1][8] |

| CAS Number | 33866-48-7 | [1][8][9][10] |

| Molecular Formula | C₉H₇ClN₂O | [1][8][9][10] |

| Molecular Weight | 194.62 g/mol | [1][8][9] |

| Appearance | Pale yellow needles / solid | [1] |

| Melting Point | 163-167 °C | |

| Purity (Commercial) | Typically ≥97% | |

| XLogP3 (Computed) | 2.3 | [8] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [8] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [8] |

| Hydrogen Bond Acceptors | 3 (the two ring heteroatoms and the amine nitrogen) | [8] |

Field Insights: The computed XLogP3 value of 2.3 suggests moderate lipophilicity, a desirable characteristic for many drug candidates, balancing aqueous solubility with membrane permeability. The TPSA is well within the typical range for orally bioavailable drugs, indicating good potential for cell permeation.

Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing this compound is the cyclocondensation reaction of a β-ketonitrile with hydroxylamine.[9] This approach is efficient and relies on readily available starting materials.

Experimental Protocol: Synthesis from 4-Chlorobenzoylacetonitrile

This protocol is adapted from established chemical literature.[9]

Step 1: Reagent Preparation

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzoylacetonitrile (1.0 eq) and sodium hydroxide (2.0 eq) in water.

Step 2: Reaction

-

To the stirred solution, add hydroxylamine hydrochloride (1.1 eq).

-

Heat the resulting mixture to 100°C and maintain reflux for approximately 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will typically precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts and any unreacted hydroxylamine.

-

Dry the purified product under vacuum to afford this compound.

Causality and Expertise:

-

Why Sodium Hydroxide? The base serves two purposes. First, it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. Second, it facilitates the tautomerization of the β-ketonitrile to its enolate form, which is crucial for the subsequent cyclization step.

-

Why Hydroxylamine? Hydroxylamine is the source of the N-O fragment required to form the isoxazole ring. The nitrogen atom acts as a nucleophile, attacking the ketone carbonyl, while the oxygen atom is involved in the final ring closure.

-

Why Heat? The reaction requires an energy input to overcome the activation barriers for both the initial condensation and the subsequent dehydration/cyclization steps, driving the reaction to completion in a reasonable timeframe.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral features based on the molecule's structure and data from analogous compounds.[11][12][13]

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | δ 7.5-8.0 ppm: Two doublets (AA'BB' system), integrating to 4H, characteristic of the 1,4-disubstituted chlorophenyl ring. δ ~6.0 ppm: A singlet, integrating to 1H, corresponding to the C4-proton of the isoxazole ring. δ ~5.5-6.5 ppm: A broad singlet, integrating to 2H, for the -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR (DMSO-d₆) | δ ~170 ppm: C5 (carbon bearing the amino group). δ ~160 ppm: C3 (carbon attached to the phenyl ring). δ 128-135 ppm: Signals for the chlorophenyl ring carbons. δ ~90 ppm: C4 (methine carbon of the isoxazole ring). |

| FT-IR (KBr Pellet, cm⁻¹) | 3300-3500: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine. ~1620: C=N stretching of the isoxazole ring. ~1500-1600: C=C stretching vibrations of the aromatic and heterocyclic rings. ~1090: C-Cl stretching vibration. |

| Mass Spectrometry (EI) | m/z 194/196: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, the characteristic isotopic signature of a chlorine atom. |

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its 5-amino group. This primary amine can undergo a variety of transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. This is a common strategy to introduce diverse side chains and modulate the compound's properties.

-

N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though selectivity can be a challenge. Reductive amination offers a more controlled alternative.

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a well-known pharmacophore.

-

Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position, although this can sometimes lead to ring instability.

Derivatization Pathways Diagram

Caption: Key derivatization pathways from the 5-amino group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a critical starting material. Its derivatives are actively being investigated for various pharmacological activities.

-

Anti-inflammatory and Analgesic Agents: The isoxazole core is a known bioisostere for other five-membered rings found in non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored derivatives for their potential to act as anti-inflammatory and analgesic agents.[1]

-

Anticancer Research: Many isoxazole-containing compounds have shown potent anticancer activity.[3][5][7] This intermediate provides a scaffold to synthesize novel compounds for screening against various cancer cell lines.[1]

-

Agrochemicals: Beyond pharmaceuticals, the structural motifs present in this molecule are relevant to the development of agrochemicals such as herbicides and pesticides.[1]

-

Enzyme Inhibition Studies: The compound and its derivatives are used in biochemical research to probe the active sites of enzymes and study receptor binding, aiding in the elucidation of disease mechanisms.[1]

Safety and Handling

Professional laboratory diligence is required when handling this compound.

-

GHS Classification: Acute Toxicity, Oral, Category 3.[8]

-

Signal Word: Danger[8]

-

Hazard Statement: H301 - Toxic if swallowed.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 0-8°C.[1][14]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contaminated material should be treated as hazardous.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5-Amino-3-(4-chlorophenyl)isoxazole | C9H7ClN2O | CID 2104062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. connectjournals.com [connectjournals.com]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

3-(4-Chlorophenyl)isoxazol-5-amine CAS number 33866-48-7

An In-Depth Technical Guide to 3-(4-Chlorophenyl)isoxazol-5-amine (CAS: 33866-48-7): A Core Scaffold for Modern Drug Discovery

Executive Summary: this compound is a heterocyclic amine that has emerged as a crucial building block in medicinal chemistry and drug discovery. While specific biological data for the compound itself is limited, its true value lies in the isoxazole core, a "privileged scaffold" known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of a 4-chlorophenyl group and a reactive primary amino group at opposite ends of the isoxazole ring makes it a versatile intermediate for synthesizing diverse libraries of compounds.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, synthesis, applications, analytical protocols, and safety considerations, providing a foundation for its effective utilization in research and development programs.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound whose structure is defined by a central 5-membered isoxazole ring.[4] This ring is substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a primary amine, which serves as a key handle for synthetic modification.

| Property | Value | Source(s) |

| CAS Number | 33866-48-7 | [4][5] |

| Molecular Formula | C₉H₇ClN₂O | [4][5] |

| Molecular Weight | 194.62 g/mol | [4][5] |

| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazol-5-amine | [4] |

| Appearance | Solid | [5] |

| Melting Point | 163 - 167 °C | [5] |

| logP (n-octanol/water) | 2.631 | [5] |

| Purity | Typically ≥97% |

Synthesis and Mechanistic Pathway

The synthesis of this compound is commonly achieved through the cyclization of a nitrile precursor with hydroxylamine. This method is efficient and provides a direct route to the desired isoxazole core.

General Synthesis Workflow

The process involves the reaction of a substituted nitrile with hydroxylamine in the presence of a base. The nitrile itself is often prepared from a corresponding ketone or aldehyde.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is based on established literature procedures.[6]

Materials:

-

Substituted nitrile precursor (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethyl acetate (for extraction, if needed)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitrile compound (1.0 eq) and sodium hydroxide (approx. 2.0 eq) in deionized water.

-

Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (approx. 1.1 eq).

-

Reaction: Heat the resulting mixture to 100°C and maintain for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

-

Drying: Dry the purified product under vacuum to yield this compound.

-

Alternate Workup: If a precipitate does not form, dilute the reaction mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[6]

Role in Medicinal Chemistry & Drug Discovery

The primary application of this compound is as a versatile scaffold for the synthesis of novel therapeutic agents.[5][7] The amino group at the 5-position is a nucleophilic site readily amenable to derivatization, allowing for the exploration of extensive chemical space.

Derivatization Potential

The 5-amino group can be acylated, alkylated, or used in condensation reactions to attach various pharmacophores, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Caption: Derivatization strategies for this compound.

Examples of Biologically Active Derivatives

Research has demonstrated that derivatives synthesized from this core scaffold exhibit a range of biological activities.

| Derivative Class | Example Target/Activity | Reference |

| Amide Analogs | Antimicrobial (Gram-positive and Gram-negative bacteria) | [2] |

| 1,3,4-Oxadiazole Hybrids | Potential Anticancer and Antiproliferative Agents | [3] |

| Sulfonamides | Antiviral (e.g., against Tobacco Mosaic Virus) | [8] |

This highlights the compound's utility in generating molecules for diverse therapeutic areas, from infectious diseases to oncology.

Analytical Quality Control

Ensuring the identity and purity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify any potential impurities.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of protons on the chlorophenyl ring and the amine group. ¹³C NMR would identify the number of unique carbon environments.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight (194.62 g/mol ) by observing the [M+H]⁺ ion at m/z 195.03.

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and C-Cl stretching from the chlorophenyl group.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

| Hazard Class | GHS Classification | Precautionary Codes | Source(s) |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [4] |

| Signal Word | Danger | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.[9]

Conclusion and Future Outlook

This compound (CAS: 33866-48-7) is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactive handle provide chemists with a reliable platform for creating novel molecular entities. While the parent molecule may not be the final active ingredient, its role as a foundational scaffold is indispensable. Future research will likely continue to leverage this core to build libraries for screening against new and challenging biological targets, from emerging infectious diseases to complex multifactorial disorders, underscoring its continued importance in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-(4-chlorophenyl)isoxazole | C9H7ClN2O | CID 2104062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. inter-chem.pl [inter-chem.pl]

- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-(4-Chlorophenyl)isoxazol-5-amine

This guide provides a comprehensive technical overview of 3-(4-chlorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and the burgeoning potential of this molecule in medicinal chemistry and agrochemical research.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to serve as a bioisostere for various functional groups have led to its incorporation into a wide array of therapeutic agents.[4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] this compound, in particular, has emerged as a versatile building block for the synthesis of novel bioactive molecules.[6] Its structure, featuring a reactive amine group and a substituted phenyl ring, allows for diverse chemical modifications to modulate its pharmacological profile.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [7][8] |

| Molecular Weight | 194.62 g/mol | [7][8] |

| CAS Number | 33866-48-7 | [7][8] |

| Melting Point | 163-167 °C | [9] |

| Appearance | Solid | [9] |

| LogP | 2.3 | [10] |

Molecular Structure:

The core of the molecule consists of an isoxazole ring. A 4-chlorophenyl group is attached at the 3-position of the isoxazole ring, and an amine group is present at the 5-position. The presence of the chlorine atom on the phenyl ring and the amino group on the isoxazole ring are key features that influence the molecule's reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common route involving the reaction of a nitrile compound with hydroxylamine.[7]

General Synthesis Pathway

A prevalent method for the synthesis of 3-aminoisoxazoles involves the reaction of α,β-dihalo carboxylic acid nitriles or α-unsaturated α-halo carboxylic acid nitriles with hydroxylamine.[11] A more specific and accessible route for this compound starts from 4-chlorobenzoylacetonitrile.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.[7]

Step 1: Synthesis of this compound

-

To a stirred solution of 4-chlorobenzoylacetonitrile (10.14 mmol) and sodium hydroxide (NaOH, 20.80 mmol) in water (20 mL), add hydroxylamine hydrochloride (11.16 mmol).

-

Heat the resulting mixture at 100°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with water, and dry it under a vacuum to obtain the crude product.

-

If no precipitate forms, dilute the mixture with ethyl acetate (EtOAc) and separate the organic layer. The aqueous layer should be extracted further with EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Base (NaOH): The use of a base is crucial for the deprotonation of hydroxylamine, making it a more potent nucleophile to attack the nitrile carbon. It also facilitates the cyclization step.

-

Heating: The reaction is heated to provide the necessary activation energy for the cyclization to form the stable isoxazole ring.

-

Work-up Procedure: The choice between direct filtration and extraction depends on the physical state of the product upon cooling. Both methods aim to isolate the product from the aqueous reaction medium and unreacted starting materials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the amino group. The aromatic protons will likely appear as a set of doublets in the range of δ 7.0-8.0 ppm. The protons of the NH₂ group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals to expect include those for the carbons of the isoxazole ring, the 4-chlorophenyl ring, and the carbon bearing the amino group. For a similar compound, 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole ring carbons appear at approximately δ 170.6 (C5), 161.9 (C3), and 97.2 (C4) ppm.[12] The carbons of the 4-chlorophenyl group will also have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C=N stretching: In the region of 1610-1660 cm⁻¹ for the isoxazole ring.

-

C=C stretching: Aromatic ring vibrations around 1450-1600 cm⁻¹.

-

C-Cl stretching: Typically observed in the fingerprint region, below 800 cm⁻¹. For a related compound, 1-((5-(4-chlorophenyl) isoxazol-3-yl) methyl)-2-(4-methoxyphenyl)-4, 5-diphenyl-1H-imidazole, characteristic peaks were observed at 1657 cm⁻¹ (C=N) and 782 cm⁻¹ (C-Cl).[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for C₉H₇ClN₂O would be observed at m/z 194.02. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and loss of substituents. A related compound, 3-(4-Chlorophenyl)-5-(2-piperazinoethylanilino)isoxazole, shows a molecular ion peak consistent with its structure.[14]

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[6]

Anti-inflammatory and Analgesic Agents

The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs.[1][4] Derivatives of this compound are explored for their potential to modulate inflammatory pathways. The mechanism of action for many isoxazole-based anti-inflammatory agents involves the inhibition of key enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory cytokine production.[1] For instance, some isoxazole derivatives have been shown to inhibit the p38 MAPK and NF-κB signaling pathways, which are critical in the inflammatory response.[15]

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. espublisher.com [espublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phscientific.com [phscientific.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. connectjournals.com [connectjournals.com]

- 9. 5-Amino-3-(4-chlorophenyl)isoxazole 97 33866-48-7 [sigmaaldrich.com]

- 10. 5-Amino-3-(4-chlorophenyl)isoxazole | C9H7ClN2O | CID 2104062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-(4-Chlorophenyl)isoxazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] The presence of a reactive amino group at the 5-position and a substituted phenyl ring at the 3-position makes this compound a versatile building block for the synthesis of a diverse array of more complex molecules, including kinase inhibitors and central nervous system-acting agents.[4][5] This guide provides a detailed exploration of the core synthetic pathways for this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers.

Core Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles can be approached through several strategic disconnections. For the specific case of this compound, the most efficient and widely applicable methods involve the construction of the isoxazole ring from acyclic precursors that already contain the necessary functionalities or can generate them in situ. The key challenge lies in controlling the regioselectivity of the cyclization to ensure the formation of the desired 5-amino-3-aryl isomer.

Pathway 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This is arguably the most classical and direct route for the preparation of 5-aminoisoxazoles.[6][7] The strategy relies on the reaction between a β-ketonitrile and hydroxylamine. The regioselectivity of this reaction is a critical aspect; the hydroxylamine can potentially react with either the ketone or the nitrile functional group. However, under specific pH and temperature conditions, the reaction can be directed to selectively yield the 5-aminoisoxazole.[6]

Mechanism: The synthesis begins with the preparation of the key intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile. This can be achieved via a Claisen condensation between 4-chloroacetophenone and a cyanide source like ethyl cyanoformate.

Once the β-ketonitrile is obtained, it is treated with hydroxylamine. The regiochemical outcome is dictated by the relative reactivity of the carbonyl and nitrile groups. At a pH greater than 8 and elevated temperatures (e.g., 100 °C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to an oxime intermediate.[6] Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the nitrile carbon, followed by tautomerization, yields the desired 5-aminoisoxazole.[6]

Caption: Synthesis via β-Ketonitrile Intermediate.

Experimental Protocol:

-

Step A: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile.

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of 4-chloroacetophenone (1.0 eq.) and ethyl cyanoformate (1.1 eq.) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by adding ice-cold water.

-

Acidify the aqueous layer with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude β-ketonitrile, which can be purified by recrystallization.

-

-

Step B: Synthesis of this compound.

-

Dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq.) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (2.0 eq.) to adjust the pH to > 8.[6][8]

-

Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours, monitoring the reaction by TLC.[6]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

-

Pathway 2: One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. For the synthesis of 5-aminoisoxazoles, a one-pot reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride is a powerful and atom-economical strategy.[9]

Mechanism: This reaction likely proceeds through an initial Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, catalyzed by a base, to form 2-(4-chlorobenzylidene)malononitrile. Hydroxylamine then adds to one of the nitrile groups in a Michael-type fashion. The resulting intermediate undergoes a subsequent intramolecular cyclization and tautomerization to afford the final 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. While this provides a closely related structure, obtaining the title compound without the 4-carbonitrile group would require a subsequent decyanation step or modification of the starting materials. A more direct route to the title compound using a similar MCR approach would involve replacing malononitrile with a reagent that can provide the C4 and C5 atoms without the extra nitrile group, though the literature more commonly supports the formation of the 4-carbonitrile derivative.[9]

For the purpose of this guide, we will focus on the most direct documented pathways.

Pathway 3: Synthesis from Enaminones

A highly regioselective synthesis of 5-arylaminoisoxazoles can be achieved from enaminones and hydroxylamine.[8] The regioselectivity is controlled by the reaction conditions. Treating an enaminone with aqueous hydroxylamine in the presence of a base like KOH leads to the 5-aminoisoxazole isomer.[8]

Mechanism: The synthesis requires the preparation of an appropriate enaminone precursor, such as (Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one. This precursor is then reacted with hydroxylamine. Under basic conditions, the hydroxylamine attacks the carbonyl carbon, forming an oxime. This is followed by an intramolecular Michael addition of the oxime nitrogen to the β-carbon of the enaminone system and subsequent elimination of ammonia to form the isoxazole ring.

Caption: Synthesis via Enaminone Intermediate.

Experimental Protocol:

-

Synthesize the enaminone precursor, (Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one, from 3-(4-chlorophenyl)-3-oxopropanal and ammonia.

-

Dissolve the enaminone (1.0 eq.) in a suitable solvent like water or ethanol.

-

Add an aqueous solution of hydroxylamine (1.5 eq.) in the presence of potassium hydroxide (KOH, 1.5 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if needed.[8]

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture and neutralize with a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization.

Data Summary

| Pathway | Key Intermediate | Key Reagents | Typical Conditions | Yield (%) | Reference |

| 1 | 3-(4-chlorophenyl)-3-oxopropanenitrile | Hydroxylamine, KOH | Reflux in Ethanol, pH > 8 | 60-90 | [6] |

| 3 | (Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one | Hydroxylamine, KOH, TBAB | Reflux in Water | Good | [8] |

Conclusion

The synthesis of this compound is most reliably achieved through the cyclocondensation of a corresponding β-ketonitrile with hydroxylamine under basic conditions. This method offers high yields and excellent regiocontrol, making it a preferred choice for laboratory and potential scale-up synthesis. Alternative routes, such as those proceeding through enaminone intermediates, also provide viable, regioselective pathways. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this valuable heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. nveo.org [nveo.org]

- 3. abap.co.in [abap.co.in]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 7. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ajrcps.com [ajrcps.com]

The Strategic Role of 3-(4-Chlorophenyl)isoxazol-5-amine in Modern Drug Discovery: A Technical Guide

Preamble: Beyond the Molecule, A Gateway to Innovation

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. It is a field where the value of a chemical entity is not always defined by its intrinsic biological activity, but often by its potential as a versatile scaffold for the synthesis of diverse and potent drug candidates. 3-(4-Chlorophenyl)isoxazol-5-amine emerges as a quintessential example of such a strategic building block. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its true significance lies in its role as a key intermediate in the generation of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the latent therapeutic potential of this compound, not as an end-product, but as a foundational element in the architecture of next-generation pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the strategic application of this isoxazole derivative is paramount to unlocking new avenues in the treatment of a spectrum of human diseases.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions contribute to its prevalence in a wide array of approved drugs and clinical candidates. The isoxazole moiety is found in pharmaceuticals with diverse therapeutic applications, including antibacterial agents like sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the anti-rheumatic drug leflunomide.[1][2] The versatility of the isoxazole ring allows for structural modifications that can fine-tune the pharmacological profile of a molecule, enhancing its potency, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, this compound, incorporates two key features that further enhance its potential as a drug discovery precursor: the 4-chlorophenyl group and the 5-amino substituent. The chloro-substituent on the phenyl ring can significantly influence the molecule's lipophilicity and metabolic stability, while the primary amine at the 5-position serves as a crucial synthetic handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and diazotization.

Synthetic Utility: A Versatile Precursor for Bioactive Molecules

The primary value of this compound lies in its synthetic accessibility and the reactivity of its amino group. This section outlines a general synthetic pathway to this intermediate and illustrates its subsequent elaboration into more complex, biologically active derivatives.

General Synthesis of this compound

The synthesis of 3-aryl-5-aminoisoxazoles can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketonitrile with hydroxylamine. The regioselectivity of the cyclization can be controlled by reaction conditions such as pH and temperature.[4]

Experimental Protocol: Synthesis of this compound (Generalized)

-

Step 1: Synthesis of the β-Ketonitrile Precursor. A suitable starting material, such as a 4-chloroacetophenone derivative, is reacted with a source of cyanide, often in the presence of a base, to yield the corresponding β-ketonitrile.

-

Step 2: Cyclization with Hydroxylamine. The β-ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent. The pH of the reaction mixture is carefully controlled to direct the cyclization towards the desired 5-aminoisoxazole isomer.[4]

-

Step 3: Work-up and Purification. Upon completion of the reaction, the product is isolated by extraction and purified using standard techniques such as recrystallization or column chromatography.

Elaboration into Bioactive Derivatives

The 5-amino group of this compound is a versatile functional group that allows for the construction of a wide range of derivatives. For instance, acylation of the amine with various carboxylic acids or their derivatives can lead to the formation of isoxazole-carboxamides, a class of compounds known to exhibit anticancer activity.

dot

Caption: Synthetic utility of this compound.

Potential Biological Activities: An Inferential Analysis

While direct biological data for this compound is sparse, a comprehensive analysis of structurally related compounds allows for a reasoned inference of its potential therapeutic applications. The following sections explore the documented biological activities of isoxazole derivatives bearing a 3-phenyl (or substituted phenyl) and a 5-amino (or derivatized amino) group.

Anticancer Potential

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[5] Derivatives of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action for many isoxazole-based anticancer agents involves the inhibition of key signaling pathways implicated in cell proliferation and survival.

| Compound Class | Example Structure | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Isoxazole-Carboxamides | 3-(2-chlorophenyl)-N-aryl-5-methylisoxazole-4-carboxamide | MCF-7 (Breast) | Micromolar range | [6] |

| Isoxazole-Carboxamides | 3-(2-chlorophenyl)-N-aryl-5-methylisoxazole-4-carboxamide | A549 (Lung) | Micromolar range | [6] |

| Isoxazole-Carboxamides | 3-(2-chlorophenyl)-N-aryl-5-methylisoxazole-4-carboxamide | HeLa (Cervical) | Micromolar range | [6] |

Table 1: Anticancer activity of representative isoxazole-carboxamide derivatives.

The presence of the 4-chlorophenyl group in this compound suggests that its derivatives could exhibit favorable anticancer properties, potentially through the inhibition of kinases or other enzymes involved in cancer progression.

dot

Caption: Potential mechanisms of anticancer activity.

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties.[7] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] The structural similarity of the isoxazole core to known anti-inflammatory drugs suggests that derivatives of this compound could be developed as novel anti-inflammatory agents.

For instance, a study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole demonstrated a dose-dependent reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.[8] This highlights the potential for isoxazole derivatives to modulate the immune response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Generalized)

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured under standard conditions.

-

Stimulation: The cells are pre-treated with various concentrations of the test compound (derivatized from this compound) for a specified period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of the test compound on cytokine production is calculated and expressed as the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Activity

The isoxazole ring is a component of several clinically used antibiotics.[2] The antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential bacterial processes such as cell wall synthesis or DNA replication. A study on new 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the 3-(4-chlorophenyl)isoxazole moiety can serve as a valuable pharmacophore in the design of novel antimicrobial agents.

| Bacterial Strain | Type | Activity of Related Isoxazoles | Reference |

| Staphylococcus aureus | Gram-positive | Moderate to Good | [3] |

| Bacillus subtilis | Gram-positive | Moderate | [3] |

| Escherichia coli | Gram-negative | Moderate to Good | [3] |

| Salmonella typhi | Gram-negative | Moderate | [3] |

Table 2: Potential antimicrobial spectrum of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For 3-phenylisoxazol-5-yl derivatives, the nature and position of substituents on the phenyl ring significantly influence their potency. A study on 3-(4-substituted phenyl)-isoxazol-5-yl amide analogs as chitin synthesis inhibitors revealed that small halogen atoms (F, Cl) and small, linear alkyl groups at the para-position of the phenyl ring resulted in the most potent activity.[9] Conversely, bulky substituents were detrimental, suggesting that steric hindrance plays a key role.[9] These findings provide valuable guidance for the rational design of potent bioactive molecules derived from this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the principle that the value of a molecule in drug discovery is not solely dictated by its inherent biological activity. Its strategic importance as a versatile synthetic intermediate provides a gateway to a vast chemical space of potentially potent and selective therapeutic agents. The isoxazole core, coupled with the synthetically amenable amino group and the modulating influence of the 4-chlorophenyl substituent, offers a robust platform for the development of novel anticancer, anti-inflammatory, and antimicrobial drugs. Future research should focus on the synthesis and comprehensive biological evaluation of diverse libraries of compounds derived from this promising scaffold. Through a systematic exploration of its synthetic potential and a deeper understanding of the structure-activity relationships of its derivatives, this compound is poised to make a significant contribution to the advancement of medicinal chemistry and the discovery of new medicines.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. benchchem.com [benchchem.com]

The Strategic Intermediate: A Technical Guide to 3-(4-Chlorophenyl)isoxazol-5-amine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold." This core is not merely a passive framework but an active participant in defining a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]

Within this critical class of compounds, 3-(4-chlorophenyl)isoxazol-5-amine emerges as a versatile and strategically significant synthetic intermediate.[5] While not typically an endpoint therapeutic agent itself, its true value lies in its role as a foundational building block. The presence of a reactive primary amine at the 5-position, combined with the defined stereoelectronic influence of the 3-(4-chlorophenyl) group, provides a powerful platform for generating extensive libraries of novel drug candidates. This guide offers an in-depth technical review of its synthesis, properties, and strategic application in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A precise understanding of a core intermediate's properties is fundamental to its effective use in multi-step synthetic campaigns.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂O | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| CAS Number | 33866-48-7 | [5] |

| Appearance | Pale yellow needles or powder | [5] |

| Melting Point | 160-168 °C | [5] |

| Purity (Typical) | ≥95% (HPLC) | [6] |

| Storage Conditions | 2-8°C, desiccate | [7] |

The structure features a planar isoxazole ring, which imparts a degree of rigidity to its derivatives. The 4-chlorophenyl substituent at the 3-position is a common pharmacophore known to enhance binding affinity to various biological targets, often through hydrophobic and halogen-bonding interactions. The primary amine at the 5-position is the key synthetic handle, serving as a potent nucleophile for a wide array of chemical transformations.

Core Synthesis: Regioselective Cyclocondensation

The synthesis of 5-aminoisoxazoles is a classic example of controlling reaction pathways to achieve specific regioisomers. The most robust and widely adopted method for preparing this compound is the cyclocondensation reaction between a β-ketonitrile precursor, 4-chlorobenzoylacetonitrile, and hydroxylamine.

The Underlying Chemistry: A Tale of Two Nucleophiles

The key to this synthesis is the differential reactivity of the ketone and nitrile functionalities of the starting material towards hydroxylamine. The reaction outcome is exquisitely sensitive to pH and temperature, a critical insight for ensuring the desired 5-amino regioisomer is formed exclusively.

-

At lower pH (7-8) and temperature (≤45 °C): Hydroxylamine preferentially attacks the nitrile group, leading to the formation of the undesired 3-aminoisoxazole isomer.

-

At higher pH (>8) and temperature (~100 °C): The equilibrium favors the attack of hydroxylamine on the more electrophilic ketone carbonyl. This intermediate rapidly cyclizes, with the nitrogen of the newly formed oxime attacking the nitrile carbon, to yield the thermodynamically stable 5-aminoisoxazole product.[8]

This pH-dependent regioselectivity is a foundational principle that ensures the synthesis is both high-yielding and reproducible.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 5-aminoisoxazoles.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzoylacetonitrile (1.0 eq) in ethanol.

-

Base and Reagent Addition: To this solution, add an aqueous solution of sodium hydroxide (2.5 eq) followed by hydroxylamine hydrochloride (1.5 eq). The order of addition is crucial to maintain a high pH environment from the outset.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will typically form. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as pale yellow crystals.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize by HPLC for purity and confirm its identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the isoxazole C4-H proton around δ 5.5-6.5 ppm. The aromatic protons of the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the δ 7.4-7.8 ppm region. The protons of the NH₂ group will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR: Key signals will include the C5 carbon bearing the amino group at approximately δ 170 ppm, the C3 carbon attached to the phenyl ring around δ 160-162 ppm, and the C4 carbon at a more upfield position, typically δ 95-100 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-Cl stretching from the phenyl ring (~1090 cm⁻¹).

-

Mass Spectrometry: The ESI-MS would show a prominent [M+H]⁺ ion at m/z 195.02, with a characteristic isotopic pattern ([M+2+H]⁺ at m/z 197.02 in a ~3:1 ratio) due to the presence of the chlorine atom.

Application in Drug Discovery: A Gateway to Bioactive Derivatives

The primary utility of this compound is its function as a versatile scaffold for creating novel compounds with therapeutic potential, particularly in oncology.[5] The 5-amino group serves as a nucleophilic handle for elaboration into amides, ureas, sulfonamides, and other functional groups, allowing for systematic exploration of the chemical space around the isoxazole core.

Case Study: Synthesis of Isoxazole-Carboxamide Anticancer Agents

Numerous studies have demonstrated that converting the 5-amino group into an amide linkage with various carboxylic acids can yield potent anticancer agents. The resulting N-(3-(4-chlorophenyl)isoxazol-5-yl)amide derivatives have shown significant cytotoxic activity against a range of cancer cell lines.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol is based on standard amide coupling methodologies used for creating libraries of isoxazole derivatives.[3]

-

Setup: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final amide product.

This synthetic strategy allows for the rapid generation of diverse analogs, where the 'R' group of the carboxylic acid can be systematically varied to optimize biological activity, selectivity, and pharmacokinetic properties. While specific quantitative data for the parent amine is scarce, its derivatives have shown promise as inhibitors of various cellular pathways implicated in cancer.[3][5]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[10] Standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Refer to the specific Material Safety Data Sheet (MSDS) for comprehensive handling and disposal information.

Conclusion

This compound represents a quintessential example of a strategic intermediate in modern medicinal chemistry. Its true power is not in its own biological activity, but in the potential it unlocks. A thorough understanding of its regioselective synthesis, chemical properties, and versatile reactivity is essential for any researcher aiming to leverage the privileged isoxazole scaffold. By serving as a reliable and adaptable starting point, this compound will continue to be a valuable tool in the design and discovery of novel therapeutics to address pressing medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 33866-48-7 | BroadPharm [broadpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

The Isoxazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Medicinal Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active compounds, spanning a wide range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the isoxazole core, from its initial discovery and the historical evolution of its synthesis to its profound impact on drug design and development. We will delve into the fundamental synthetic strategies, providing detailed experimental protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, this guide will illuminate the multifaceted role of isoxazoles in medicinal chemistry, examining their mechanism of action in key drug classes, dissecting structure-activity relationships, and highlighting their utility as bioisosteres.

Introduction: The Enduring Legacy of the Isoxazole Scaffold

The isoxazole moiety is an aromatic five-membered heterocycle characterized by the presence of an oxygen atom adjacent to a nitrogen atom. This arrangement imparts a unique set of physicochemical properties, including a dipole moment and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The isoxazole ring is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its metabolic stability, its capacity to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule, and its synthetic tractability.

This guide will navigate the rich history of isoxazole chemistry, from its early beginnings to the sophisticated synthetic methodologies available today. We will then transition to its pivotal role in medicinal chemistry, showcasing how this simple heterocycle has been instrumental in the development of life-changing therapeutics.

A Historical Journey: The Discovery and Evolution of Isoxazole Chemistry

The story of isoxazole is intertwined with the development of modern organic chemistry. The pioneering work of German chemist Ludwig Claisen in the late 19th and early 20th centuries laid the foundation for our understanding of this heterocyclic system. In 1888, Claisen was the first to recognize the cyclic structure of a 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole in 1884 from the reaction of hydroxylamine and benzoylacetone. A significant milestone was Claisen's synthesis of the first isoxazole compound in 1903, achieved through the oximation of propargylaldehyde acetal.[2]

Following Claisen's initial discoveries, the field of isoxazole synthesis expanded rapidly. A major conceptual leap came with the development of 1,3-dipolar cycloaddition reactions , a powerful tool for constructing five-membered heterocycles. This method, extensively studied by Rolf Huisgen, involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[3] This versatile reaction has become a mainstay for the synthesis of a vast array of substituted isoxazoles.

The timeline below highlights some of the key milestones in the journey of isoxazole discovery and synthesis:

The Architect's Toolkit: Key Methodologies for Isoxazole Synthesis

The construction of the isoxazole ring can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two of the most fundamental and widely employed approaches.

The Claisen-Type Condensation: Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method remains a robust and straightforward route to a wide range of isoxazoles. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration.[4]

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of acetylacetone (a 1,3-diketone) in 50 mL of ethanol.

-

Addition of Hydroxylamine: To this solution, add a solution of 7.6 g (0.11 mol) of hydroxylamine hydrochloride and 8.2 g (0.1 mol) of anhydrous sodium acetate in 30 mL of water. The sodium acetate serves to neutralize the HCl released from the hydroxylamine salt.

-

Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford 3,5-dimethylisoxazole.

Causality Behind Experimental Choices:

-

Ethanol/Water Solvent System: This co-solvent system is chosen to dissolve both the organic diketone and the inorganic hydroxylamine salt.

-

Sodium Acetate: The use of a weak base like sodium acetate is crucial to liberate the free hydroxylamine from its hydrochloride salt without causing unwanted side reactions that might occur in the presence of a strong base.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps to proceed at a reasonable rate.

The Huisgen 1,3-Dipolar Cycloaddition: A Convergent Approach

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly versatile and convergent method for the synthesis of isoxazoles.[3] This reaction allows for the independent variation of two different starting materials, providing access to a vast chemical space of substituted isoxazoles. The nitrile oxide is often generated in situ from an aldoxime or a hydroximoyl chloride.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole

-

Generation of Nitrile Oxide: In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1.21 g (10 mmol) of benzaldoxime in 20 mL of dichloromethane (DCM). To this solution, add 1.3 g (10 mmol) of N-chlorosuccinimide (NCS) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes to form the corresponding hydroximoyl chloride.

-

Cycloaddition: To the solution of the in situ generated hydroximoyl chloride, add 1.0 mL (excess) of propyne (liquefied gas can be bubbled through the solution or a solution in a suitable solvent can be used). Then, add 1.5 mL (11 mmol) of triethylamine dropwise at 0 °C. The triethylamine acts as a base to generate the nitrile oxide from the hydroximoyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with water and extract the product with DCM.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-phenyl-5-methylisoxazole.

Causality Behind Experimental Choices:

-

In situ Generation of Nitrile Oxide: Nitrile oxides are reactive intermediates and are often generated immediately before use to avoid dimerization or decomposition. The use of a base like triethylamine facilitates the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide.

-

DCM as Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves the reactants.

-

Excess Alkyne: Using an excess of the alkyne helps to drive the cycloaddition reaction to completion and minimize side reactions of the nitrile oxide.

References

Unveiling the Therapeutic Landscape of 3-(4-Chlorophenyl)isoxazol-5-amine: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its capacity for diverse biological activities.[1] 3-(4-Chlorophenyl)isoxazol-5-amine represents a key exemplar of this class, serving as a versatile synthetic intermediate for developing novel therapeutic agents.[2] While direct biological data on this specific molecule is nascent, the extensive body of research on structurally related isoxazole derivatives provides a robust framework for predicting and validating its potential therapeutic targets. This guide offers an in-depth exploration of these potential targets, spanning neurological disorders, inflammation, and oncology. We present a logical, field-proven workflow, from initial in silico screening to definitive experimental validation, designed to empower researchers in drug discovery and development to unlock the full therapeutic potential of this promising chemical entity.

Part 1: Foundational Analysis: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a foundational in silico analysis is an indispensable first step. This computational approach allows us to predict the compound's drug-like properties and generate initial hypotheses about its biological targets, thereby guiding subsequent experimental design. The rationale is to filter and prioritize possibilities, ensuring that laboratory efforts are focused on the most promising avenues.

Physicochemical and ADMET Profiling

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We begin by evaluating this compound against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Compliance | Source |

| Molecular Weight | 194.62 g/mol | < 500 (Pass) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | < 5 (Pass) | [3] |

| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 (Pass) | [3] |

| Hydrogen Bond Acceptors | 3 (N, O in ring; N in amine) | ≤ 10 (Pass) | [3] |

Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability, making it a viable candidate for further development.[4] In silico ADMET servers can provide further predictions on properties like blood-brain barrier permeability and potential interactions with cytochrome P450 enzymes.[5][6]

Computational Target Fishing

With a favorable drug-like profile established, we can employ computational methods like molecular docking and virtual screening to identify potential protein targets.[4][7] This process involves docking the 3D structure of this compound against libraries of known protein structures, particularly those implicated in disease pathways where other isoxazole derivatives have shown activity.

Caption: Workflow for computational target identification.

Part 2: Primary Target Class - Neuromodulatory Receptors

A significant body of evidence points to isoxazole derivatives as potent modulators of ionotropic receptors in the central nervous system (CNS), particularly those involved in excitatory and inhibitory neurotransmission.[8][9][10] This makes neurological receptors a primary target class for investigation.

AMPA Receptors: Targeting Excitotoxicity and Pain

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the brain.[11] Their overactivation is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases and chronic pain.[11] Isoxazole-carboxamide derivatives have been shown to act as potent negative allosteric modulators of AMPA receptors, reducing excessive post-synaptic currents and preventing excitotoxic damage.[8][11]

Caption: Modulation of AMPA receptor by an isoxazole derivative.

GABA-A Receptors: Targeting Anxiety and Seizure Disorders

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[12] Its potentiation leads to neuronal hyperpolarization, producing sedative and anxiolytic effects. The isoxazole ring is a known pharmacophore for GABA-A receptor antagonists and modulators, suggesting that this compound could interact with this target.[13][14]

Experimental Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

The most direct and functionally relevant method to validate activity at ion channels is electrophysiology. The causality for choosing this method is its ability to measure the direct effect of the compound on ion flow through the receptor in real-time.

Objective: To determine if this compound modulates AMPA or GABA-A receptor currents.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing recombinant human AMPA (e.g., GluA2/3) or GABA-A (e.g., α1β2γ2) receptors.

-

Preparation: Plate cells onto glass coverslips for recording. Prepare an external solution (e.g., Tyrode's solution) and an internal solution for the patch pipette (containing CsCl or Cs-gluconate).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to final concentrations (e.g., 100 nM to 100 µM) in the external solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the membrane potential at -60 mV.

-

Apply the specific agonist (e.g., 10 mM Glutamate for AMPA-R; 1-10 µM GABA for GABA-A) via a rapid perfusion system to elicit a baseline current.

-

Co-apply the agonist with varying concentrations of the test compound.

-

-

Controls:

-

Positive Control: Use a known AMPA antagonist (e.g., CNQX) or GABA-A potentiator (e.g., Diazepam).

-

Negative Control: Apply the vehicle (e.g., 0.1% DMSO) with the agonist to control for solvent effects.

-

-